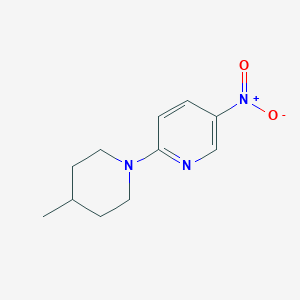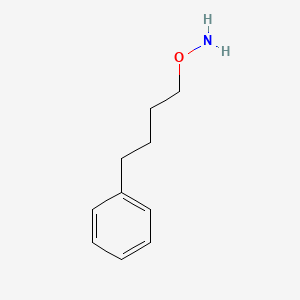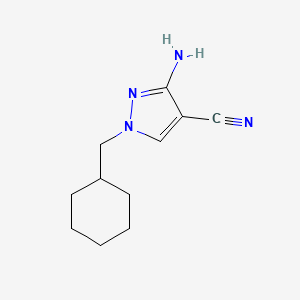
2-(4-Methylpiperidin-1-yl)-5-nitropyridine
Descripción general
Descripción
2-(4-Methylpiperidin-1-yl)-5-nitropyridine is a chemical compound . It has a molecular weight of 235.29 . The CAS Number for this compound is 188604-99-1 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 235.29 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Fluorescent Probe Development
- 2-(4-Methylpiperidin-1-yl)-5-nitropyridine derivatives have been explored for the development of fluorescent probes. In a study by Singh et al. (2020), compounds derived from 2-aminoethylpyridine, which is structurally related to this compound, were synthesized and investigated for their ability to detect Fe3+ and Hg2+ ions in aqueous media. These compounds demonstrated enhanced fluorescence upon interaction with Fe3+ ions and varied fluorescence responses to Hg2+ ions, suggesting potential applications in practical detection and estimation of these ions in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Anticancer Drug Development
- Another significant application of compounds related to this compound is in the development of anticancer drugs. For instance, Temple et al. (1992) reported antitumor activity in mice for derivatives of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate, which shares structural similarities with this compound. These compounds are precursors of active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, potent antimitotic agents (Temple, Rener, Waud, & Noker, 1992).
Molecular Structure and Vibrational Studies
- The study of molecular structures and vibrational properties is another area where derivatives of this compound are used. Balachandran et al. (2012) analyzed the conformational stability and vibrational properties of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine, which are structurally related, using density functional theory. These studies are crucial for understanding molecular stability and chemical reactivity (Balachandran, Lakshmi, & Janaki, 2012).
Microbial Transformation Studies
- Microbial transformation of derivatives of this compound has been researched for potential applications in biotechnology. Tully et al. (2012) investigated the biotransformation of 2-amino-4-methyl-3-nitropyridine, a structurally related compound, yielding products that are useful in various biochemical processes (Tully, Liu, Huang, Ye, Patel, & Goswami, 2012).
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(4-Methylpiperidin-1-yl)-5-nitropyridine, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-4-6-13(7-5-9)11-3-2-10(8-12-11)14(15)16/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSADVUTONODAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[4-(Methylsulfanyl)phenyl]methyl}cyclopentanamine](/img/structure/B3156344.png)
![N-(pyridin-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3156348.png)

![Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-](/img/structure/B3156350.png)
![5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3156360.png)

![Methyl 5-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3156368.png)



![1-[[(R)-alpha-Methylbenzyl]amino]-4-[2-(diphenylphosphino)-1-naphthyl]phthalazine](/img/structure/B3156414.png)
